Cas no 765937-65-3 (5-(4-ethylphenyl)furan-2-carbaldehyde)

5-(4-Ethylphenyl)furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a 4-ethylphenyl substituent at the 5-position of the furan ring. This compound is of interest in synthetic organic chemistry due to its reactive aldehyde functional group, which serves as a versatile intermediate for further derivatization, including condensation, reduction, or nucleophilic addition reactions. The ethylphenyl moiety enhances lipophilicity, potentially improving solubility in organic solvents for applications in material science or pharmaceutical synthesis. Its structural framework makes it a candidate for the development of heterocyclic compounds, agrochemicals, or specialty chemicals. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
5-(4-ethylphenyl)furan-2-carbaldehyde structure
765937-65-3 structure
Product Name:5-(4-ethylphenyl)furan-2-carbaldehyde
CAS No:765937-65-3
MF:C13H12O2
MW:200.233183860779
MDL:MFCD07380716
CID:550728
PubChem ID:43155810
Update Time:2025-11-01

5-(4-ethylphenyl)furan-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxaldehyde,5-(4-ethylphenyl)-
    • 2-Furancarboxaldehyde,5-(4-ethylphenyl)-(9CI)
    • EN300-96288
    • AKOS002680364
    • Z385048920
    • 5-(4-ethylphenyl)furan-2-carbaldehyde
    • 765937-65-3
    • SCHEMBL3023677
    • MDL: MFCD07380716
    • Inchi: 1S/C13H12O2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-14)15-13/h3-9H,2H2,1H3
    • InChI Key: ZQSJYWFJKGXZIL-UHFFFAOYSA-N
    • SMILES: O1C(C=O)=CC=C1C1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 200.08376
  • Monoisotopic Mass: 200.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2A^2
  • XLogP3: 3.2

Experimental Properties

  • PSA: 30.21

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Additional information on 5-(4-ethylphenyl)furan-2-carbaldehyde

Introduction to 5-(4-ethylphenyl)furan-2-carbaldehyde (CAS No. 765937-65-3)

5-(4-ethylphenyl)furan-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 765937-65-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This heterocyclic aldehyde features a fused furan ring system attached to a benzene derivative, making it a versatile intermediate in the synthesis of more complex molecules. The presence of both an aldehyde group and an ethyl-substituted phenyl ring contributes to its unique reactivity and potential applications in drug discovery and material science.

The compound’s structure, characterized by a five-membered oxygen-containing heterocycle (furan) linked to a phenyl ring with an ethyl substituent at the para position relative to the aldehyde, positions it as a valuable building block in medicinal chemistry. The aldehyde functionality, in particular, serves as a reactive site for further derivatization through condensation reactions, oxidation, or reduction processes. These properties make 5-(4-ethylphenyl)furan-2-carbaldehyde a compound of interest for researchers exploring novel therapeutic agents and functional materials.

In recent years, the demand for structurally diverse pharmacophores has driven the exploration of aromatic heterocycles as key components in drug design. Furan derivatives, due to their ability to mimic natural products and exhibit favorable pharmacokinetic properties, have been extensively studied. Among these, aldehydes derived from furan systems offer additional synthetic handles that can be exploited to develop molecules with enhanced biological activity. The specific substitution pattern of 5-(4-ethylphenyl)furan-2-carbaldehyde aligns well with current trends in medicinal chemistry, where electron-deficient aromatic systems are often preferred for their interactions with biological targets.

One of the most compelling aspects of 5-(4-ethylphenyl)furan-2-carbaldehyde is its potential role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged similar furan-based aldehydes to develop compounds with antimicrobial, anti-inflammatory, and anticancer properties. The ethyl group on the phenyl ring introduces steric bulk and electronic effects that can modulate the binding affinity of resulting derivatives to biological receptors. Such structural features are critical in optimizing drug candidates for efficacy and selectivity.

The synthesis of 5-(4-ethylphenyl)furan-2-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors such as 4-ethylbenzaldehyde and furfural or furan derivatives. Advances in catalytic methods have enabled more efficient and sustainable routes to these compounds, reducing the environmental impact of their production. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct the furan-benzene linkage under mild conditions, highlighting the compound’s synthetic accessibility.

In academic research, 5-(4-ethylphenyl)furan-2-carbaldehyde has been utilized as a scaffold for exploring structure-activity relationships (SAR) in drug design. By systematically modifying substituents on the aromatic ring or the furan moiety, scientists can gain insights into how structural changes influence biological activity. Such studies contribute to the development of rational drug design strategies, where computational modeling and experimental validation are integrated to predict and optimize molecular properties.

The compound’s reactivity also makes it useful in material science applications beyond pharmaceuticals. For example, furan-based aldehydes can serve as monomers or crosslinking agents in polymer chemistry, leading to materials with tailored mechanical and electronic properties. The incorporation of aromatic rings into polymers enhances their thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings or electronic devices.

Recent patents and scientific literature highlight innovative uses of 5-(4-ethylphenyl)furan-2-carbaldehyde in synthesizing complex natural product analogs. These derivatives often exhibit potent biological activity due to their ability to mimic bioactive scaffolds found in plants or microorganisms. By leveraging biocatalysis or enzymatic approaches alongside traditional synthetic methods, researchers can achieve high yields and enantioselectivity in producing these derivatives.

The future prospects for 5-(4-ethylphenyl)furan-2-carbaldehyde are promising, given its versatility as an intermediate. As computational tools advance, virtual screening methods will likely identify new applications for this compound in drug discovery pipelines. Additionally, green chemistry principles are driving efforts to develop more sustainable synthetic routes, ensuring that its production remains environmentally responsible.

In conclusion,5-(4-ethylphenyl)furan-2-carbaldehyde (CAS No. 765937-65-3) represents a valuable asset in both academic research and industrial applications. Its unique structural features enable diverse chemical transformations, making it indispensable for synthesizing novel pharmaceuticals and advanced materials. As interest in heterocyclic compounds continues to grow, this compound is poised to play an increasingly significant role in shaping the future of chemical biology and material science.

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